Cas no 2228656-07-1 (2-(2-methyl-3,5-dinitrophenyl)propan-1-amine)

2-(2-Methyl-3,5-dinitrophenyl)propan-1-amine is a nitroaromatic compound featuring a propan-1-amine substituent on a 2-methyl-3,5-dinitrophenyl backbone. Its structure combines electron-withdrawing nitro groups with an amine functionality, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials. The presence of both nitro and amine groups allows for selective functionalization, enabling applications in derivatization and coupling reactions. The methyl group enhances steric and electronic properties, influencing reactivity and stability. This compound is valued for its potential in constructing complex molecular architectures, offering synthetic flexibility in research and industrial applications. Proper handling is required due to the reactivity of nitro and amine groups.
2-(2-methyl-3,5-dinitrophenyl)propan-1-amine structure
2228656-07-1 structure
Product name:2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
CAS No:2228656-07-1
MF:C10H13N3O4
Molecular Weight:239.227922201157
CID:5996129
PubChem ID:165852425

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
    • 2228656-07-1
    • EN300-1797024
    • インチ: 1S/C10H13N3O4/c1-6(5-11)9-3-8(12(14)15)4-10(7(9)2)13(16)17/h3-4,6H,5,11H2,1-2H3
    • InChIKey: BOFWTXBMCVVKRA-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC(=CC(=C1C)C(C)CN)[N+](=O)[O-])=O

計算された属性

  • 精确分子量: 239.09060590g/mol
  • 同位素质量: 239.09060590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 299
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • XLogP3: 1.6

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1797024-0.5g
2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
2228656-07-1
0.5g
$1027.0 2023-09-19
Enamine
EN300-1797024-0.05g
2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
2228656-07-1
0.05g
$900.0 2023-09-19
Enamine
EN300-1797024-0.25g
2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
2228656-07-1
0.25g
$985.0 2023-09-19
Enamine
EN300-1797024-10g
2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
2228656-07-1
10g
$4606.0 2023-09-19
Enamine
EN300-1797024-10.0g
2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
2228656-07-1
10g
$4606.0 2023-05-27
Enamine
EN300-1797024-5.0g
2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
2228656-07-1
5g
$3105.0 2023-05-27
Enamine
EN300-1797024-5g
2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
2228656-07-1
5g
$3105.0 2023-09-19
Enamine
EN300-1797024-2.5g
2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
2228656-07-1
2.5g
$2100.0 2023-09-19
Enamine
EN300-1797024-0.1g
2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
2228656-07-1
0.1g
$943.0 2023-09-19
Enamine
EN300-1797024-1.0g
2-(2-methyl-3,5-dinitrophenyl)propan-1-amine
2228656-07-1
1g
$1070.0 2023-05-27

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine 関連文献

2-(2-methyl-3,5-dinitrophenyl)propan-1-amineに関する追加情報

Introduction to 2-(2-Methyl-3,5-Dinitrophenyl)Propan-1-Amine (CAS No. 2228656-07-1)

The compound 2-(2-methyl-3,5-dinitrophenyl)propan-1-amine, identified by the CAS registry number 2228656-07-1, is a highly specialized organic chemical with significant applications in various industrial and research domains. This compound has garnered attention due to its unique structural properties and potential uses in advanced materials science and pharmaceutical research. The molecule consists of a propanamine backbone attached to a substituted phenyl ring, which introduces both steric and electronic effects that influence its reactivity and functionality.

Recent studies have highlighted the importance of this compound in the development of novel materials with tailored properties. For instance, researchers have explored its role in the synthesis of high-performance polymers and as an intermediate in the production of biologically active molecules. The presence of multiple functional groups, including the amine and nitro groups, makes it a versatile building block for chemical synthesis. These groups can undergo various transformations, such as nucleophilic substitutions or condensation reactions, enabling the creation of complex molecular architectures.

The structural integrity of 2-(2-methyl-3,5-dinitrophenyl)propan-1-amine is further enhanced by the electron-withdrawing nitro groups on the aromatic ring. These groups not only stabilize the molecule but also contribute to its reactivity in specific chemical environments. Recent advancements in computational chemistry have allowed for precise modeling of this compound's electronic structure, providing deeper insights into its potential interactions with other molecules. Such studies are crucial for optimizing its use in drug design and material synthesis.

In terms of synthesis, this compound is typically prepared through a multi-step process involving aromatic substitution reactions and amine functionalization. The precise control of reaction conditions is essential to ensure high yields and purity. Researchers have also investigated alternative synthetic pathways using catalytic methods or microwave-assisted techniques, which offer improved efficiency and selectivity compared to traditional methods.

The application of 2-(2-methyl-3,5-dinitrophenyl)propan-1-amine extends beyond laboratory research into industrial settings. Its ability to act as a precursor for more complex molecules makes it valuable in the development of advanced materials with applications in electronics, optics, and biotechnology. For example, it has been used in the synthesis of fluorescent sensors capable of detecting specific analytes in environmental monitoring systems.

Moreover, recent environmental studies have focused on understanding the fate and transport of this compound in natural systems. While it is not classified as a hazardous substance under current regulations, its potential impact on ecosystems remains an area of active research. Efforts are being made to develop sustainable methods for its production and disposal to minimize environmental footprint.

In conclusion, 2-(2-methyl-3,5-dinitrophenyl)propan-1-amine (CAS No. 2228656-07-1) stands as a testament to the ingenuity of modern chemical synthesis. Its unique properties and versatile applications continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to play an even more pivotal role in advancing both scientific knowledge and practical technologies.

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